methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate
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Overview
Description
Methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate is a complex organic compound that features a cyclopentyl ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate typically involves multiple steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl(diphenyl)silyl group: This step often involves silylation reactions using tert-butyl(diphenyl)silyl chloride in the presence of a base.
Attachment of the oxan-2-yloxy group: This can be done through etherification reactions.
Final esterification: The heptanoate ester is formed through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminum hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new silyl ethers or other substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways involving silyl ethers.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other molecular interactions. The silyl ether group can protect hydroxyl groups during synthetic transformations, allowing for selective reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate
- Methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyldiphenylsilyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]octanoate
Uniqueness
The unique combination of functional groups in methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate provides distinct chemical properties that can be exploited in various synthetic and research applications.
Properties
Molecular Formula |
C35H52O6Si |
---|---|
Molecular Weight |
596.9 g/mol |
IUPAC Name |
methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate |
InChI |
InChI=1S/C35H52O6Si/c1-35(2,3)42(27-17-9-7-10-18-27,28-19-11-8-12-20-28)40-26-30-29(21-13-5-6-14-22-33(37)38-4)31(36)25-32(30)41-34-23-15-16-24-39-34/h7-12,17-20,29-32,34,36H,5-6,13-16,21-26H2,1-4H3/t29-,30-,31+,32-,34?/m1/s1 |
InChI Key |
OLKPOVZVIGXVRC-TUBWMVHPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@@H]([C@@H]3CCCCCCC(=O)OC)O)OC4CCCCO4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(C3CCCCCCC(=O)OC)O)OC4CCCCO4 |
Origin of Product |
United States |
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